molecular formula C9H8F3N B1323125 5-(Trifluoromethyl)isoindoline CAS No. 342638-03-3

5-(Trifluoromethyl)isoindoline

Cat. No. B1323125
CAS RN: 342638-03-3
M. Wt: 187.16 g/mol
InChI Key: MLGLDTHUKQAQEC-UHFFFAOYSA-N
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Description

Enantioselective Synthesis Analysis

The enantioselective synthesis of 5-trifluoromethyl-2-oxazolines has been successfully achieved through a formal [3 + 2] cycloaddition process. This reaction utilizes α-isocyanoesters and trifluoromethylketones, facilitated by a dual catalytic system combining a Brønsted base-squaramide organocatalyst with Ag+ as a Lewis acid. The resulting oxazolines feature two contiguous stereogenic centers, including a quaternary stereocenter with a CF3 group, and are produced with high diastereo- and enantioselectivity .

Molecular Structure Analysis

The molecular structure of 5-(trifluoromethyl)isoindoline derivatives is complex and can be accessed through various synthetic pathways. For instance, photocatalytic reductive conditions enable the addition of trifluoromethyl radicals to ynamides, followed by cyclization, to yield diverse isoindolinone structures. The selectivity of this radical cyclization and the E/Z ratio of isomers have been explored and rationalized through modeling .

Chemical Reactions Analysis

Several chemical reactions have been developed to synthesize compounds related to 5-(trifluoromethyl)isoindoline. Electrochemical cathode reduction can generate trifluoromethyl radicals, which are then used in trifluoromethylation/cyclization reactions to synthesize isoquinoline-1,3-diones and oxindoles. This method exhibits good functional group tolerance and a broad substrate scope . Additionally, a three-component synthesis approach has been employed to create trifluoromethylated spiro-isoxazolidine-oxindoles, demonstrating the versatility of trifluoromethyl groups in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)isoindoline derivatives are influenced by the presence of the trifluoromethyl group. For example, a novel CuBr-catalyzed hydroxytrifluoromethylation reaction has been used to synthesize substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-ones, indicating that the trifluoromethyl radical prefers to attack a double bond rather than an aryl group . Furthermore, the synthesis of fluorinated isoindolines through a tandem nucleophilic addition-intramolecular aza-Michael reaction showcases the ability to introduce varying degrees of fluorination into the isoindoline scaffold .

Synthesis of Related Compounds

In addition to the direct synthesis of 5-(trifluoromethyl)isoindoline, related compounds have been synthesized, such as 2-trifluoromethylquinolines, using a perfluoroalkylated gem-iodoacetoxy derivative and arylamines. The intermediate 2-trifluoromethyl-1,5-diazapentadiene compounds have been isolated, demonstrating a new synthesis route for these fluorinated compounds .

Scientific Research Applications

Antidepressant Potential

Isoindoline derivatives, including 5-(Trifluoromethyl)isoindoline, demonstrate promising antidepressant activities. A study focused on designing and synthesizing isoindoline derivatives and evaluating their antidepressant activities. Pharmacological experiments showed significant antidepressant activity in these derivatives, with the mechanism potentially mediated by elevated serotonin levels in the brain (Sun et al., 2022).

Electron Paramagnetic Resonance (EPR) Oximetry

Isoindoline nitroxides, such as those related to 5-(Trifluoromethyl)isoindoline, are useful probes for viable biological systems in EPR oximetry. They exhibit low cytotoxicity, moderate rates of biological reduction, and favorable EPR characteristics. Studies have evaluated various isoindoline nitroxides and their isotopically labeled analogs as potential EPR oximetry probes, demonstrating their utility in biological systems (Khan et al., 2011).

Application in Metal Complex Synthesis

Isoindoline complexes with metals such as Zn(II) and Cu(II) have been synthesized, demonstrating unique structural properties. A study reported the unexpected formation of a trinuclear Zn(II) complex with isoindoline ligands, showing potential applications in coordination chemistry and materials science (Anderson et al., 2003).

Antibacterial Activity

Isoindoline derivatives have been shown to possess significant antibacterial activity. Research on 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, a class of compounds including 5-(Trifluoromethyl)isoindoline derivatives, demonstrated excellent activity against Gram-positive and Gram-negative bacteria, providing insights for the development of new antibacterial agents (Hayashi et al., 2002).

Synthesis of Isoindoline Nitroxide-Containing Compounds

Isoindoline nitroxide-containing compounds, including porphyrins, have been synthesized and characterized for their electrochemical and fluorescence properties. These compounds are potential candidates for fluorescent and EPR probes in biological applications (Liu et al., 2017).

Chiral Fluorinated Isoindolines Synthesis

A highlystereoselective synthesis approach for fluorinated isoindolines, including derivatives of 5-(Trifluoromethyl)isoindoline, has been developed. This method involves a tandem reaction consisting of diastereoselective addition of fluorinated nucleophiles followed by an intramolecular aza-Michael reaction. The process enables the construction of various fluorinated isoindolines, contributing to the field of fluorine chemistry and pharmaceuticals (Fustero et al., 2010).

Anion Receptor Properties

Isoindoline-based ligands, including 5-(Trifluoromethyl)isoindoline derivatives, have been synthesized and evaluated as anion receptors. These receptors exhibit enhanced affinity toward halides compared to analogous compounds, highlighting their potential in anion sensing and separation technologies (Dydio et al., 2009).

Spin Probes in Electron Paramagnetic Resonance (EPR) Spectroscopy

Isoindoline nitroxides are excellent candidates for spin probes in EPR spectroscopy due to their stable radical nature and sharp signal characteristics. The synthesis of isotopically-labelled isoindoline nitroxides has enhanced their application as spin probes, improving signal quality and application in various scientific studies (Bolton et al., 1994).

Mechanistic Interaction Studies

Isoindoline derivatives, such as 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, have been studied for their binding to proteins, providing insights into their potential pharmacokinetics and pharmacodynamics. Such studies are crucial for understanding the biological interactions and potential therapeutic applications of these compounds (Alanazi et al., 2018).

Synthesis of Isoindoline/isoindoline-1,3-dione Derivatives

Isoindolines, including those derived from 5-(Trifluoromethyl)isoindoline, have been synthesized under solventless conditions, highlighting a green chemistry approach. These compounds have been evaluated for their interaction with the human D2 receptor, contributing to research in neurological disorders and potential therapeutic applications (Andrade-Jorge et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation . Specific target organ toxicity may occur after a single exposure, with the respiratory system being a potential target .

Future Directions

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity is of profound significance . This opens up possibilities for the development of new and potentially physiologically active indoles containing trifluoromethyl . The green synthesis technique developed for isoindolines/dioxoisoindolines represents a promising direction for future research .

properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGLDTHUKQAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630519
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)isoindoline

CAS RN

342638-03-3
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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